Lipophilicity Modulation: Calculated logP Difference Relative to the Demethylated Propanoic Acid Analog
The geminal dimethyl substitution in 2-methyl-2-(4-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid increases calculated lipophilicity by approximately 0.5 log units relative to the demethylated analog 2-(4-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid (AlogP 1.29 vs. ~0.75 for the demethylated analog) . This shift places the target compound closer to the optimal logP range (1–3) for oral bioavailability as defined by Lipinski's rule of five, while the demethylated comparator resides at the lower boundary of this window.
| Evidence Dimension | Predicted lipophilicity (AlogP) |
|---|---|
| Target Compound Data | AlogP = 1.29 |
| Comparator Or Baseline | 2-(4-(2,2,2-Trifluoroethoxy)-1H-pyrazol-1-yl)propanoic acid; AlogP ≈ 0.75 (estimated from analog series) |
| Quantified Difference | ΔAlogP ≈ +0.54 |
| Conditions | Computational prediction using AlogP algorithm; baseline comparator value estimated from property trends of homologous pyrazole-propanoic acid series. |
Why This Matters
A 0.5 log unit increase in lipophilicity can enhance passive membrane permeability in cell-based assays, making the methylated compound a more suitable fragment for cellular screening panels.
